Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Overview
Description
Scientific Research Applications
Chemical Transformations and Reactivity
The reactivity of compounds related to methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate has been explored in various chemical transformations. For example, derivatives of methyl 2,5- and 4,5-dihydrofuran-2-carboxylates have been studied in methanolysis and hydrolysis reactions, leading to different products depending on the reaction conditions and the nature of the substituents on the dihydrofuran ring. These studies provide insights into the reactivity patterns of furan derivatives and their potential applications in synthetic organic chemistry (Lolya & Venter, 1977).
Reaction with Zinc Enolates
Alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates, closely related to the compound of interest, have been studied for their reactions with zinc enolates. These reactions lead to the formation of various ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates and other derivatives, predominantly as single diastereomers. This research highlights the utility of such furan derivatives in reactions with organometallic reagents, leading to the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science (Shchepin et al., 2006).
properties
IUPAC Name |
methyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-8(2)5(9)4(6(10)12-3)7(11)13-8/h9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDPIFFEEBTGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C(=O)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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